

1,3-Dilauroylglycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dilaurin**

Cat. No.: **B053383**

[Get Quote](#)

CAS Number: 539-93-5

Synonyms: **1,3-Dilaurin**, Glycerol 1,3-dilaurate, (3-dodecanoxyloxy-2-hydroxypropyl) dodecanoate, α,α' -Dilaurin

This technical guide provides an in-depth overview of 1,3-Dilauroylglycerol, a diacylglycerol of significant interest to researchers and professionals in drug development and the food and cosmetics industries. This document details its physicochemical properties, synthesis and purification protocols, and its biological role, with a focus on its distinction from its signaling-active isomer, 1,2-diacylglycerol.

Physicochemical Properties

1,3-Dilauroylglycerol is a white to slightly off-white crystalline powder at room temperature.^[1] It is insoluble in water but soluble in organic solvents such as ethanol and chloroform.^[1] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₅₂ O ₅	[2]
Molecular Weight	456.7 g/mol	[2]
Melting Point	58 ± 2 °C	[3]
Boiling Point	539.9 °C at 760 mmHg	[3]
Density	0.953 g/cm ³	[3]
Flash Point	161.6 °C	[3]
Refractive Index	1.463	[3]

Synthesis and Purification

The primary method for synthesizing 1,3-Dilauroylglycerol is through the enzymatic esterification of glycerol with lauric acid. This method is favored over chemical synthesis due to its high selectivity for the sn-1 and sn-3 positions of the glycerol backbone, minimizing the formation of the 1,2-isomer and triacylglycerols.

Experimental Protocol: Enzymatic Synthesis of 1,3-Dilauroylglycerol

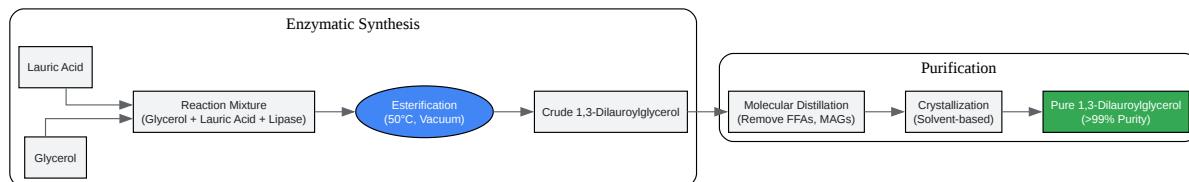
This protocol describes a solvent-free enzymatic synthesis of 1,3-Dilauroylglycerol.

Materials:

- Glycerol
- Lauric acid
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
- Pear-shaped flask
- Water bath

- Vacuum pump

Procedure:


- Combine glycerol and lauric acid in a 1:2 molar ratio in a pear-shaped flask.
- Add the immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.
- Heat the mixture to 50°C in a water bath with constant stirring.
- Apply a vacuum (e.g., 4 mm Hg) to the flask to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.
- Allow the reaction to proceed for 3-6 hours. The reaction progress can be monitored by analyzing aliquots using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the enzyme is removed by filtration.

Purification Protocol:

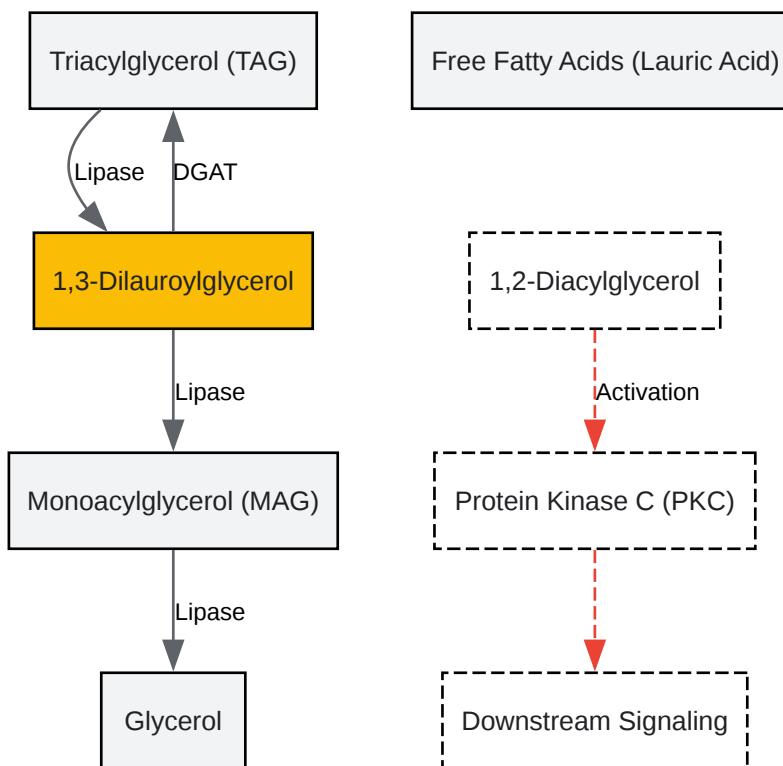
The crude product, containing 1,3-Dilauroylglycerol, unreacted starting materials, monoglycerides, and some 1,2-diacylglycerol and triacylglycerol byproducts, can be purified using the following methods:

- Molecular Distillation: This technique is effective for removing volatile impurities like free fatty acids and monoglycerides at elevated temperatures and high vacuum.
- Crystallization: The crude product can be dissolved in a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate) at an elevated temperature, followed by cooling to induce crystallization of the 1,3-Dilauroylglycerol. The purified crystals can then be collected by filtration.

The following diagram illustrates the general workflow for the synthesis and purification of 1,3-Dilauroylglycerol.

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of 1,3-Dilauroylglycerol.


Biological Role and Signaling

A critical distinction exists between 1,3-diacylglycerols and their isomers, 1,2-diacylglycerols, in terms of their biological function.

1,2-Diacylglycerols as Second Messengers: sn-1,2-Diacylglycerols are well-established second messengers in cellular signaling. They are produced at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The specific stereochemistry of sn-1,2-diacylglycerols allows them to bind to and activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a multitude of downstream targets, regulating processes such as cell growth, differentiation, and apoptosis.

1,3-Diacylglycerols as Metabolic Intermediates: In contrast, 1,3-diacylglycerols are not physiological activators of PKC. Their primary role is as intermediates in the biosynthesis and breakdown of triacylglycerols (TAGs), the main form of energy storage in cells. They are formed during the hydrolysis of TAGs by lipases and can be further acylated to form TAGs or hydrolyzed to monoacylglycerols and free fatty acids.

The metabolic pathway involving 1,3-Dilauroylglycerol is depicted in the diagram below.

[Click to download full resolution via product page](#)

Metabolic role of 1,3-Dilauroylglycerol.

While direct signaling roles for 1,3-diacylglycerols are not prominent, some studies suggest potential antimicrobial properties for certain diacylglycerols and related compounds, which may be an area for further investigation.

Analytical Methods

The quantification and characterization of 1,3-Dilauroylglycerol can be achieved through various analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating and quantifying diacylglycerol isomers.
- Gas Chromatography (GC): Following derivatization, GC can be used to analyze the fatty acid composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are powerful tools for structural elucidation and can be used to differentiate between 1,2- and 1,3-diacylglycerol

isomers based on the chemical shifts of the glycerol backbone protons and carbons.

- Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of different diacylglycerol species.

This guide provides a foundational understanding of 1,3-Dilauroylglycerol for researchers and professionals. The provided protocols and data can serve as a starting point for further investigation and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]
- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 3. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [1,3-Dilauroylglycerol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053383#1-3-dilauroylglycerol-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com